2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that features both indole and isoindole moieties. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, often involves cyclization reactions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction typically yields the desired indole derivative in moderate yields.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve multi-step synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
N-methyltryptamine: A naturally occurring compound with psychoactive properties.
Uniqueness
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its combination of indole and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C22H20N2O4/c1-3-13-5-4-6-16-15(12(2)23-19(13)16)9-10-24-20(25)17-8-7-14(22(27)28)11-18(17)21(24)26/h4-8,11,23H,3,9-10H2,1-2H3,(H,27,28) |
InChI Key |
SRVUHMYLEMFFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C)CCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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